molecular formula C13H15N3O3 B8580106 2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole CAS No. 287942-22-7

2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B8580106
CAS No.: 287942-22-7
M. Wt: 261.28 g/mol
InChI Key: GOGMWJDGNVEDIB-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole is a chemical compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a nitrophenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-methyl-4-nitrobenzoic acid hydrazide with tert-butyl isocyanate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors or other advanced techniques to ensure efficient production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The oxadiazole ring can be opened under acidic or basic conditions, leading to the formation of different products.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, aryl halides, in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 2-tert-Butyl-5-(3-amino-4-methylphenyl)-1,3,4-oxadiazole.

    Reduction: Various open-ring products depending on the conditions.

    Substitution: 2-alkyl or 2-aryl substituted oxadiazoles.

Scientific Research Applications

2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Used in the production of polymers, coatings, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The oxadiazole ring can also interact with various molecular targets, affecting their function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole: Similar structure but without the methyl group.

    2-tert-Butyl-5-(3-methylphenyl)-1,3,4-oxadiazole: Similar structure but without the nitro group.

    2-tert-Butyl-5-(3-methyl-4-chlorophenyl)-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole is unique due to the combination of the tert-butyl, methyl, and nitrophenyl groups. This combination imparts specific chemical and physical properties that make it suitable for certain applications. The presence of the nitro group, in particular, can significantly affect its reactivity and interactions with other molecules.

Properties

CAS No.

287942-22-7

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

2-tert-butyl-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C13H15N3O3/c1-8-7-9(5-6-10(8)16(17)18)11-14-15-12(19-11)13(2,3)4/h5-7H,1-4H3

InChI Key

GOGMWJDGNVEDIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN=C(O2)C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phosphorus pentoxide (10 g) is added to a suspension of N′-(2,2-dimethylpropanoyl)-3-methyl-4-nitrobenzhydrazide (5.1 g) in toluene (200 ml). After refluxing for 2 h, the reaction mixture is poured into ice-water and extracted with diethyl ether. The organic phases are combined, dried over magnesium sulphate, evaporated and purified by chromatography on silica (eluent: 2/1 diethyl ether/petroleum ether) to give 2-(1,1-dimethylethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole.
Quantity
10 g
Type
reactant
Reaction Step One
Name
N′-(2,2-dimethylpropanoyl)-3-methyl-4-nitrobenzhydrazide
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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